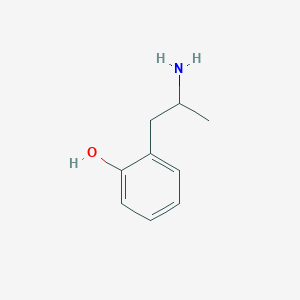
2-(2-Aminopropil)fenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2-Aminopropyl)phenol” is a chemical compound with the molecular formula C9H13NO . It is also known by other names such as 2-Amino-1-(o-hydroxyphenyl)propane and Phenol, 2-(2-aminopropyl)- .
Molecular Structure Analysis
The molecular structure of “2-(2-Aminopropyl)phenol” consists of a phenol group attached to an aminopropyl group . The average mass of the molecule is 151.206 Da and the monoisotopic mass is 151.099716 Da .
Aplicaciones Científicas De Investigación
Investigación en Ciencias de la Vida
“2-(2-Aminopropil)fenol” se utiliza en diversas áreas de investigación en ciencias de la vida . Es un compuesto sólido con un peso molecular de 151,21 . El compuesto se utiliza en diferentes áreas de investigación, incluyendo ciencias de la vida, ciencia de materiales, síntesis química, cromatografía y estudios analíticos .
Investigación en Ciencia de Materiales
En el campo de la ciencia de materiales, “this compound” se utiliza para la síntesis de nuevos materiales . También se utiliza en el estudio de las propiedades de estos materiales y sus posibles aplicaciones .
Síntesis Química
“this compound” se utiliza en la síntesis química . Está involucrado en la creación de nuevos compuestos químicos y el estudio de sus propiedades .
Cromatografía
En cromatografía, “this compound” se utiliza como un estándar para la calibración de equipos y la validación de resultados . También se utiliza en el desarrollo de nuevas técnicas cromatográficas .
Estudios Analíticos
“this compound” se utiliza en estudios analíticos . Se utiliza como un compuesto de referencia en diversas técnicas analíticas, incluyendo espectroscopia y espectrometría de masas .
Conservación de Alimentos
Los compuestos fenólicos, como “this compound”, son conocidos por sus beneficios para la salud relacionados con la actividad antioxidante . Tienen la capacidad de retrasar la invasión microbiana en algunos productos y evitar la putrefacción de otros, principalmente frutas y verduras . Estas propiedades permiten que los compuestos fenólicos sean adecuados para numerosas aplicaciones de conservación de alimentos .
Investigación Farmacéutica
En el campo de la investigación farmacéutica, se han sintetizado y estudiado derivados de “this compound” por su potencial como compuestos antitumorales. Estos compuestos se estudian particularmente como inhibidores de CDK1 y CDK2, que son críticos en el crecimiento y la proliferación de las células cancerosas.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
It is known that phenolic compounds, a category to which 2-(2-Aminopropyl)phenol belongs, are widely distributed throughout the plant kingdom and have multiple benefits for human health .
Cellular Effects
For instance, they have been found to have antioxidant properties, and they can modulate a plethora of cellular processes that are not directly associated with antioxidant enzymes .
Molecular Mechanism
Phenolic compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 2-(2-Aminopropyl)phenol in laboratory settings. It is known that phenolic compounds can have varying effects over time, depending on factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 2-(2-Aminopropyl)phenol at different dosages in animal models have not been extensively studied. It is known that the effects of phenolic compounds can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Phenolic compounds are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Phenolic compounds are known to have strong amphiphilic character, which allows them to incorporate into erythrocytes and liposomal membranes .
Subcellular Localization
It is known that RNA localization is essential for regulating spatial translation, where RNAs are trafficked to their target locations via various biological mechanisms .
Propiedades
IUPAC Name |
2-(2-aminopropyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(10)6-8-4-2-3-5-9(8)11/h2-5,7,11H,6,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYNCBWCTHFJIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87835-14-1 |
Source


|
| Record name | 2-(2-Aminopropyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087835141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-AMINOPROPYL)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SYF3RSH2BL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2394388.png)
![4-(6-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2394391.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2394393.png)
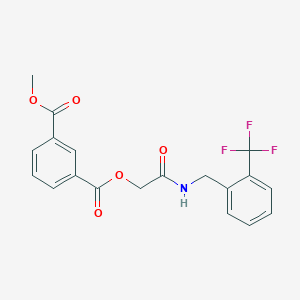

![2-{[(Oxolan-2-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B2394398.png)
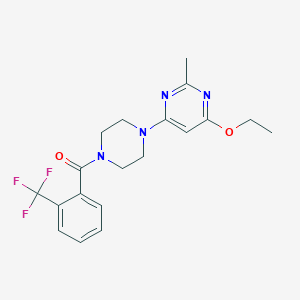
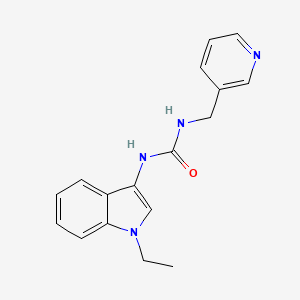
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methyl-5-oxopiperazine-2-carboxylic acid](/img/structure/B2394404.png)
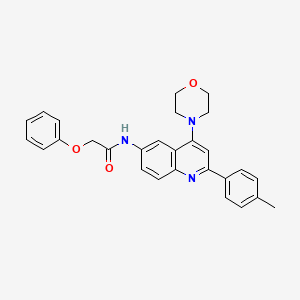
![methyl 3-[4-(dipropylsulfamoyl)benzamido]-4,5-dihydrothiophene-2-carboxylate](/img/structure/B2394406.png)
![4-acetyl-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2394407.png)
